5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
描述
属性
IUPAC Name |
5-cyclopropyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-7-8-14(9-5-6-9)11-4-2-1-3-10(11)13-12/h1-4,9H,5-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREUVCCPWCNFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-59-6 | |
| Record name | 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Step 1: Formation of Intermediate Benzophenone Compound
- Reactants : Starting benzophenone derivative (bearing appropriate substituents) and a suitable amine compound.
- Conditions : Reaction is carried out in an inert organic solvent (e.g., ethanol, dichloromethane) at temperatures below 50°C to favor intermediate formation.
- Catalysts/Additives : Acid-binding agents such as sodium acetate may be used to neutralize acids formed during reaction.
- Duration : Reaction times vary from 10 minutes to 20 hours depending on reactant reactivity and solvent.
- Isolation : The intermediate can be isolated by fractional crystallization or chromatography, though in situ conversion is also feasible.
Step 2: Cyclization and Ring Closure
- Process : The isolated intermediate undergoes thermal treatment to induce dehydration and ring closure forming the benzodiazepine ring.
- Temperature : Elevated temperatures above 50°C (often reflux) are used; alternatively, prolonged reaction at room temperature (up to 200 hours) is possible.
- Catalysts : Acid catalysts including mineral acids (HCl, H2SO4), organic acids (acetic acid preferred), or Lewis acids (boron trifluoride) facilitate cyclization.
- Solvent : Reaction may proceed with or without an inert organic solvent.
- Purification : The product can be purified by recrystallization or chromatography.
Representative Experimental Data
| Step | Reactants & Conditions | Reaction Time | Temperature | Yield & Notes |
|---|---|---|---|---|
| 1 | Benzophenone derivative + amine, sodium acetate, ethanol | 10 min – 20 h | < 50°C | Intermediate benzophenone compound formed; isolated or used in situ |
| 2 | Intermediate + acid catalyst (acetic acid) | 5 – 30 h or up to 200 h at RT | > 50°C (reflux) or RT | Cyclized benzodiazepine product obtained; purified by recrystallization |
Example : Reaction of 5-chloro-2-chloroacetylaminobenzophenone with isopropanolamine in ethanol at room temperature for 14 hours yielded the intermediate, which after cyclization gave the benzodiazepine product melting at 92-94°C.
Specific Considerations for 5-Cyclopropyl Substitution
- The cyclopropyl group at position 5 introduces steric and electronic effects that may influence reaction rates and conditions.
- Literature suggests that maintaining mild temperatures during intermediate formation helps preserve the cyclopropyl ring integrity.
- Acid catalysis during cyclization must be controlled to avoid ring opening of cyclopropyl moiety.
Summary Table of Preparation Parameters
| Parameter | Description | Preferred Range/Values |
|---|---|---|
| Solvent (Step 1) | Inert organic solvent | Ethanol, dichloromethane |
| Temperature (Step 1) | Intermediate formation | Below 50°C |
| Reaction Time (Step 1) | Intermediate formation | 10 min – 20 h |
| Catalyst (Step 2) | Acid catalyst for cyclization | Acetic acid (preferred), HCl, BF3 |
| Temperature (Step 2) | Cyclization | > 50°C (reflux) or RT for extended time |
| Reaction Time (Step 2) | Cyclization | 5 – 30 h (short) or 100 – 200 h (RT) |
| Purification | Post-reaction | Recrystallization, chromatography |
Research Findings and Analysis
- The two-step method provides flexibility: the intermediate can be isolated or directly converted, optimizing yield and purity.
- Acid catalysis is crucial for efficient ring closure; acetic acid is favored due to mildness and effectiveness.
- Reaction conditions must be optimized to balance yield and preservation of the cyclopropyl group.
- The process is scalable and adaptable, as demonstrated in patent literature with various benzodiazepine derivatives.
化学反应分析
Types of Reactions
5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Medicinal Chemistry
5-Cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is structurally related to benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and other disorders. Its unique cyclopropyl group may enhance its pharmacological profile by modifying receptor interactions.
Potential Therapeutic Uses :
- Anxiolytic Activity : Research indicates that compounds with similar structures exhibit anxiolytic effects. The cyclopropyl substitution could potentially influence the binding affinity to GABA receptors.
- Anticonvulsant Properties : Benzodiazepines are known for their anticonvulsant effects. Investigating this compound could reveal similar properties, making it a candidate for epilepsy treatment.
Neuropharmacology
The compound's ability to interact with central nervous system (CNS) receptors makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems can be explored to assess its potential in treating neurological disorders.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing a library of benzodiazepine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis of this compound was part of this library aimed at discovering new anxiolytic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of benzodiazepine derivatives demonstrated that modifications at the 5-position significantly affect receptor binding and activity. The cyclopropyl group in this compound may provide insights into optimizing potency and selectivity for specific receptor subtypes.
作用机制
The mechanism of action of 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its cyclopropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
生物活性
5-Cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 202.25 g/mol
- CAS Number : 691857-54-2
Research indicates that compounds within the benzodiazepine family often interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, this compound may exert its effects by enhancing GABAergic transmission, leading to anxiolytic and sedative effects.
1. Neuroprotective Effects
A study evaluated a series of benzodiazepine derivatives for their neuroprotective properties against oxidative stress. The findings suggested that certain derivatives exhibited significant neuroprotection in neuronal cell lines exposed to oxidative stressors like hydrogen peroxide (HO). These compounds were shown to reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential (ΔΨm), which are critical indicators of neuroprotection .
2. Antioxidant Activity
In vitro assays such as the DPPH and ABTS tests demonstrated that this compound possesses notable antioxidant properties. This activity is essential for combating oxidative stress-related cellular damage .
3. Cytotoxicity Profile
Comparative studies indicated that this compound exhibits low cytotoxicity in various human cancer cell lines (e.g., SH-SY5Y neuroblastoma and HepG2 hepatoma), suggesting a favorable safety profile for potential therapeutic applications .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a model simulating Parkinson's disease (PD), specific derivatives of benzodiazepines demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. The treatment with these compounds significantly reduced caspase-3 activity and lipid peroxidation levels in SH-SY5Y cells exposed to neurotoxic agents .
Case Study 2: Cardiac Applications
Another study highlighted the role of related compounds as selective blockers of cardiac delayed rectifier potassium currents (I(Ks)). These findings suggest potential applications in treating cardiac arrhythmias .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 202.25 g/mol |
| GABA Receptor Interaction | Yes |
| Antioxidant Activity | Positive |
| Cytotoxicity | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
